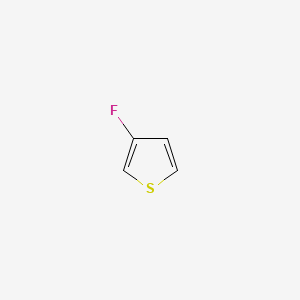

3-Fluorothiophene

描述

Significance of Fluorine in Organic Chemistry and Material Science

The strategic incorporation of fluorine into organic molecules is a widely used tactic in modern drug discovery and material science. selvita.comacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of molecular properties. acs.orgtandfonline.com

The high electronegativity of fluorine significantly influences the reactivity of the molecule to which it is attached. csbsju.edu In electrophilic aromatic substitution reactions, fluorine's strong inductive electron-withdrawing effect deactivates the aromatic ring, making the reaction slower compared to non-fluorinated analogues. csbsju.edulibretexts.org However, its ability to act as a π-donor through resonance can direct incoming electrophiles to specific positions on the ring, typically the para position. wikipedia.org For instance, the electrophilic nitration of fluorobenzene (B45895) results in a high yield of the para-substituted product. wikipedia.org

Conversely, in nucleophilic aromatic substitution (SNA_r_) reactions, a fluorine substituent can increase the reaction rate. stackexchange.commasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the electron-withdrawing nature of fluorine that stabilizes the negatively charged intermediate (Meisenheimer complex). stackexchange.commasterorganicchemistry.com

Furthermore, fluorine can act as a "traceless directing group" in certain synthetic transformations, guiding the reaction to a specific outcome before being removed in a subsequent step. acs.orgorganic-chemistry.org This strategy has been employed in the regiodivergent synthesis of complex molecules like indoles and tryptophans. acs.orgorganic-chemistry.org

Key benefits of incorporating fluorine include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. mdpi.comcambridgemedchemconsulting.com This can block metabolic oxidation at that site, leading to a longer drug half-life. wikipedia.org

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution in a molecule, potentially leading to stronger interactions with target proteins. tandfonline.com

Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. tandfonline.com

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by enhancing membrane permeation. acs.orgtandfonline.com

The strategic placement of fluorine has been instrumental in the development of numerous successful drugs. selvita.com For example, the cholesterol absorption inhibitor ezetimibe (B1671841) incorporates fluorine to enhance its metabolic stability and activity. cambridgemedchemconsulting.com

The unique properties of organofluorine compounds make them highly valuable in material science. wikipedia.org Fluorinated materials exhibit a range of desirable characteristics, including high thermal stability, chemical inertness, and unique electronic properties. noaa.gov

Fluorinated thiophenes, in particular, are key building blocks for a variety of advanced materials:

Organic Electronics: Their electrical and optical properties make them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. mdpi.comresearchgate.net

Liquid Crystals: Ring-fluorinated thiophenes have been successfully used in the synthesis of liquid crystals. researchgate.net

Polymers: Fluoropolymers often have low coefficients of friction and are used as specialty lubricants. alfa-chemistry.com

The introduction of fluorine into organic materials can lead to enhanced performance and new applications. acs.org

Influence on Biological Activity

Overview of Thiophene (B33073) Derivatives in Academic Research

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, attracting significant academic and industrial interest. mdpi.comnumberanalytics.com These five-membered, sulfur-containing aromatic rings are versatile building blocks in organic synthesis and are found in many naturally occurring and synthetic compounds. nih.govresearchgate.net The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, making it a versatile scaffold for creating a diverse range of functionalized molecules. rsc.org

Research into thiophene derivatives spans a wide array of applications, from pharmaceuticals and agrochemicals to materials science, where they are used as corrosion inhibitors, organic semiconductors, and components of OLEDs and OFETs. rsc.orgnih.gov The synthesis of thiophene derivatives is well-established, with numerous methods available to construct and functionalize the thiophene core. nih.gov

In the realm of medicinal chemistry, the thiophene ring is considered a "privileged pharmacophore". nih.govresearchgate.net This term refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The thiophene moiety is present in a significant number of FDA-approved drugs, ranking highly among heterocyclic scaffolds in marketed pharmaceuticals. nih.govrsc.org

The success of thiophene in medicinal chemistry can be attributed to several factors:

Bioisosterism: The thiophene ring is often considered a bioisostere of a benzene (B151609) ring, allowing for its substitution in known drugs to modulate properties and potentially improve efficacy or reduce side effects.

Diverse Biological Activities: Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antioxidant properties. mdpi.comrsc.orgontosight.ai

Synthetic Accessibility: The ease of functionalizing the thiophene ring allows for the creation of large libraries of compounds for screening and lead optimization. nih.gov

Numerous drugs containing the thiophene scaffold are on the market, including the anti-inflammatory drug tiaprofenic acid and the antipsychotic olanzapine. mdpi.comnih.gov The continued exploration of thiophene derivatives in drug discovery highlights their importance and potential for developing new therapeutic agents. nih.govontosight.ai

Applications in Electronic and Optoelectronic Devices

The strategic incorporation of fluorine atoms into conjugated polymers has proven to be a highly effective method for tuning their electro-optical properties for use in advanced electronic and optoelectronic devices. acs.orgresearchgate.net 3-Fluorothiophene, as a monomer, is a key building block in the synthesis of these materials, leading to significant performance enhancements in devices such as organic solar cells, electrochromic supercapacitors, and organic field-effect transistors (OFETs). researchgate.netresearchgate.netacs.org

The introduction of fluorine can improve polymer planarity, crystallinity, and charge carrier mobility through noncovalent interactions. researchgate.net This has been demonstrated in polymer solar cells, where a polymer named J52ClF, which utilizes this compound as a π-bridge, was paired with a non-fullerene acceptor (IT-4F). The resulting device achieved a notable power conversion efficiency (PCE) of 14.59%, benefiting from an enhanced open-circuit voltage (VOC) and short-circuit current (JSC). researchgate.net

In the realm of energy storage, poly(this compound) (PFT) has been employed in the development of high-performance electrochromic supercapacitors. researchgate.net Free-standing PFT films created through one-step electrosynthesis exhibit impressive bifunctional capabilities. researchgate.net These films show high optical contrast (42% at 560 nm) with reversible color changes, a significant specific capacitance (290 F·g⁻¹ at 1 A·g⁻¹), and exceptional cycling stability, with less than a 2% reduction in performance after 20,000 cycles. researchgate.netresearchgate.net Flexible electrochromic supercapacitor devices based on PFT allow for real-time visual monitoring of the energy storage state and maintain stability even under mechanical stress. researchgate.net

Furthermore, the use of this compound derivatives in OFETs has led to improved performance. The fluorination of the polymer backbone in regioregular poly(3-alkyl-4-fluoro)thiophenes results in a significant increase in charge carrier mobilities, by up to a factor of five, compared to their non-fluorinated equivalents. acs.org This enhancement is attributed to the increased coplanarity of the polymer backbone induced by fluorination. acs.orgosti.gov

Table 1: Performance of Electronic Devices Incorporating this compound Based Polymers

| Device Type | Polymer System | Key Performance Metric | Value |

|---|---|---|---|

| Polymer Solar Cell | J52ClF : IT-4F | Power Conversion Efficiency (PCE) | 14.59% |

| Electrochromic Supercapacitor | Poly(this compound) (PFT) | Specific Capacitance (at 1 A·g⁻¹) | 290 F·g⁻¹ |

| Electrochromic Supercapacitor | Poly(this compound) (PFT) | Optical Contrast (at 560 nm) | 42% |

| Electrochromic Supercapacitor | Poly(this compound) (PFT) | Cycling Stability (after 20,000 cycles) | <2% reduction |

Importance in Conductive and Electroluminescent Polymers

The fluorine substituent on the thiophene ring fundamentally alters the electronic and structural properties of the resulting polymers, making this compound a monomer of significant interest for conductive and electroluminescent applications. acs.orgaip.org The high electronegativity of the fluorine atom influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing functional π-conjugated systems. nih.gov

Density Functional Theory (DFT) studies have indicated that this compound is a promising candidate for synthesizing conductive polymers with tailored characteristics. aip.org The studies show that this compound and 3,4-difluorothiophene (B98738) have smaller HOMO-LUMO gaps compared to other fluorothiophenes, suggesting higher potential conductivity. aip.org Furthermore, the maximal spin density on the C3 position of the this compound radical cation suggests that its electropolymerization is more favorable compared to other isomers. aip.org

The incorporation of fluorine directly onto the polymer backbone has several beneficial effects. It can lead to a more planar polymer structure, which in turn enhances intermolecular interactions and can improve charge transport. researchgate.netacs.org This enhanced planarity and tendency to aggregate in solution has been observed in fluorinated poly(3-alkylthiophenes). acs.org This structural ordering is crucial for achieving high conductivity in polymer films. aip.org

Fluorination is also a key strategy for tuning the bandgap of polymers. In donor-acceptor copolymers, the degree and position of fluorination on the thiophene units modulate the electro-optical properties. acs.orgresearchgate.net For example, incorporating fluorinated dithienobenzothiadiazole units, derived from fluorinated thiophenes, into a polymer backbone lowers the optical bandgap and stabilizes the ionization energy level compared to non-fluorinated analogues. acs.orgresearchgate.net This tunability is essential for developing materials for specific electroluminescent applications, where controlling the emission color is a primary goal. scirp.org The initial reports on the electropolymerization of this compound paved the way for these advanced material designs. osti.govcdnsciencepub.com

Table 2: Comparison of Properties for Fluorinated vs. Non-Fluorinated Thiophene-Based Polymers

| Property | Non-Fluorinated Polymer (P1) | Fluorinated Polymer (P4) | Impact of Fluorination |

|---|---|---|---|

| Monomer Unit | Non-fluorinated DTBT | Mono-fluorinated DTBT | - |

| Polymerization Time | 66 hours | 11 minutes | Enhanced Reactivity |

| Optical Bandgap | 1.73 eV | 1.65 eV | Lowered Bandgap |

| Ionization Energy | 4.96 eV | 5.20 eV | Stabilized (Lowered HOMO) |

Data sourced from studies on donor-acceptor copolymers where DTBT (dithienobenzothiadiazole) units were synthesized with and without fluorine atoms derived from fluorothiophene precursors. acs.orgacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,4-difluorothiophene |

| IT-4F |

| J52ClF |

| Poly(3-alkyl-4-fluoro)thiophenes |

| Poly(this compound) |

| Poly(3-hexylthiophene) |

Structure

3D Structure

属性

IUPAC Name |

3-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQIMRFMFRJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450307 | |

| Record name | 3-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3093-88-7 | |

| Record name | 3-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorothiophene and Its Derivatives

Historical Context of Fluorothiophene Synthesis

Early attempts to synthesize fluorothiophenes encountered significant hurdles. An initial effort to produce fluorothiophene via the Schiemann reaction, a method involving the thermal decomposition of an aryldiazonium tetrafluoroborate, proved unsuccessful. thieme-connect.de Other early methods included the reaction of 3-bromothiophene (B43185) with perchloryl fluoride (B91410) following a metal-halogen interchange, a hazardous process, and the direct fluorination of thiophene (B33073), which resulted in a mixture of 2- and 3-fluorothiophene. thieme-connect.de The synthesis of fluorinated thiophenes has also been explored through the functionalization of the thiophene ring and heterocyclization approaches. researchgate.net

Regioselective Fluorination Approaches

The development of regioselective methods to introduce fluorine at the 3-position of the thiophene ring has been a key area of research.

The primary challenge in the selective fluorination of the 3-position of thiophene lies in the higher reactivity of the 2- and 5-positions towards electrophilic substitution. thieme-connect.dersc.org Lithiation of thiophene, a common strategy to direct substituents, tends to occur at the more thermodynamically stable 2- and 5-positions. rsc.orgacs.org Direct fluorination of thiophene itself is non-selective and yields a mixture of isomers. thieme-connect.de

To overcome the challenge of regioselectivity, strategies involving the protection of the more reactive 2- and 5-positions of the thiophene ring have been developed. rsc.org By blocking these positions, functionalization at the 3- or 4-positions becomes more feasible. rsc.org For instance, the 2 and 5 positions of thiophene can be protected using trimethylsilyl (B98337) chloride (TMSCl). rsc.org This prevents the rearrangement of 3- or 4-lithiated thiophenes to the more stable 2- and 5-lithiated isomers, allowing for subsequent electrophilic fluorination at the desired position. rsc.orgacs.org Another approach involves the lithiation of 3-bromothiophene followed by reaction with a fluorinating agent. tandfonline.com

Challenges in 3-Position Selective Fluorination

Specific Synthetic Routes

Several specific synthetic routes have been established to produce this compound and its derivatives.

The Schiemann reaction, a well-known method for introducing fluorine into aromatic rings, has been successfully adapted for the synthesis of this compound derivatives. thieme-connect.deresearchgate.netucc.ie

A notable adaptation of the Schiemann reaction involves the use of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. thieme-connect.dethieme-connect.comsgst.cn In this process, the fluorine atom is introduced into the thiophene ring in a 67% yield. thieme-connect.deresearchgate.netresearchgate.netthieme-connect.comsgst.cn The resulting product, methyl this compound-2-carboxylate, is then saponified, and the subsequent decarboxylation of the this compound-2-carboxylic acid affords this compound in high yield. thieme-connect.deresearchgate.netresearchgate.netthieme-connect.comsgst.cn

Table 1: Synthetic Route to this compound via Schiemann Reaction

| Step | Reactant | Reagents | Product | Yield |

| 1 | Methyl 3-aminothiophene-2-carboxylate | Sodium nitrite, Tetrafluoroboric acid | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | 93% researchgate.net |

| 2 | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | Heat, Sand | Methyl this compound-2-carboxylate | 67% thieme-connect.deresearchgate.netresearchgate.netthieme-connect.comsgst.cn |

| 3 | Methyl this compound-2-carboxylate | Sodium hydroxide | This compound-2-carboxylic acid | 84% thieme-connect.deucc.ie |

| 4 | This compound-2-carboxylic acid | Barium-promoted copper chromite, Quinoline (B57606) | This compound | 93% thieme-connect.deresearchgate.netresearchgate.netthieme-connect.comsgst.cn |

Schiemann Reaction and its Adaptations

Decarboxylation of this compound-2-carboxylic acid

A prominent method for the synthesis of this compound is the decarboxylation of this compound-2-carboxylic acid. thieme-connect.deresearchgate.net This reaction typically involves heating the carboxylic acid in the presence of a catalyst.

In a reported procedure, this compound-2-carboxylic acid is dissolved in quinoline, and barium-promoted copper chromite is added as a catalyst. thieme-connect.de The mixture is heated to 200 °C, leading to the distillation of the highly volatile this compound product, which is collected in a cold receiver. thieme-connect.de This method has been shown to produce this compound in high yield (93%). thieme-connect.deresearchgate.net The precursor, this compound-2-carboxylic acid, can be obtained from the hydrolysis of methyl this compound-2-carboxylate. thieme-connect.de

| Starting Material | Catalyst | Solvent | Temperature | Product | Yield |

| This compound-2-carboxylic acid | Barium-promoted copper chromite | Quinoline | 200 °C | This compound | 93% |

Table 1: Decarboxylation of this compound-2-carboxylic acid. thieme-connect.de

Metal-Halogen Exchange Followed by Fluorination

Another strategy to introduce a fluorine atom at the 3-position of the thiophene ring involves a metal-halogen exchange reaction followed by fluorination. ucc.ie

Utilizing 3-bromothiophene with ethyllithium (B1215237) and perchloryl fluoride

An early example of this approach utilizes 3-bromothiophene as the starting material. ucc.ie Treatment of 3-bromothiophene with ethyllithium initiates a metal-halogen exchange, forming a 3-lithiothiophene intermediate. Subsequent reaction with the electrophilic fluorinating agent, perchloryl fluoride (FClO₃), furnishes this compound. ucc.ie This method, however, provides the desired product in a modest yield of approximately 28%. ucc.ie It is also important to note that perchloryl fluoride is a hazardous material, which may limit the scalability of this procedure. thieme-connect.de

| Starting Material | Reagents | Product | Yield |

| 3-Bromothiophene | 1. Ethyllithium 2. Perchloryl fluoride | This compound | ~28% |

Table 2: Synthesis of this compound via Metal-Halogen Exchange. ucc.ie

Nucleophilic Halide Displacement

Nucleophilic aromatic substitution (SNAr) of a halide can also be employed to synthesize this compound derivatives. ucc.ietandfonline.com This method relies on the displacement of a halide ion from an activated thiophene ring by a fluoride source.

A multi-step synthesis starting from 2-bromo-3-chlorothiophene (B1271852) has been reported. tandfonline.comresearchgate.net The first step involves a nucleophilic aromatic substitution where the bromo substituent is displaced by a cyano group using copper cyanide to yield 2-cyano-3-chlorothiophene. tandfonline.com This intermediate is then subjected to fluorination with cesium fluoride (CsF), where the chloro group is displaced by fluoride. tandfonline.comresearchgate.net The resulting 2-cyano-3-fluorothiophene undergoes hydrolysis to the carboxylic acid, which is subsequently decarboxylated in the presence of copper and quinoline to afford this compound in good yield. ucc.ietandfonline.com

Direct Fluorination of Thiophene (Mixture of Isomers)

The direct fluorination of thiophene itself has been explored as a route to fluorinated thiophenes. thieme-connect.de However, this approach typically results in a mixture of isomers, namely 2-fluorothiophene (B33856) and this compound, due to the comparable reactivity of the different positions on the thiophene ring towards electrophilic attack. thieme-connect.de The separation of these isomers can be challenging, making this method less ideal for the selective synthesis of this compound. thieme-connect.de

Directed Ortho Metalation (DOM) Approaches for Substituted 3-Fluorothiophenes

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including thiophene. ohiolink.eduwikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an alkyllithium reagent. ohiolink.eduwikipedia.orgorganic-chemistry.org The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent at the desired position. ohiolink.eduwikipedia.org

In the context of 3-fluorothiophenes, DoM can be used to synthesize 2,5-disubstituted-3-fluorothiophene derivatives, which are of interest as liquid crystal materials. ohiolink.edu For instance, a 2-thienyl carbamate (B1207046) can be synthesized, where the carbamate group acts as the DMG. ohiolink.edu This allows for selective lithiation at the 3-position, followed by reaction with an electrophilic fluorine source to introduce the fluorine atom. Subsequent functionalization at the 5-position can be achieved, for example, through nickel-catalyzed Suzuki-type coupling reactions, to yield the desired 2,5-disubstituted this compound targets. ohiolink.edu However, a potential challenge with this method is the co-formation of a protodemetalated product alongside the desired fluorinated compound, which can be difficult to separate. ohiolink.edu

Kumada Catalyst Transfer Polycondensation (KCTP) for Fluorinated Thiophene Monomers

Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth polymerization method that has been successfully applied to the synthesis of regioregular poly(this compound)s. harvard.eduosti.govrsc.org This technique allows for the controlled synthesis of conjugated polymers from functionalized thiophene monomers. rsc.orgresearchgate.net

The process typically involves the polymerization of a dihalothiophene monomer, such as 2,5-dibromo-3-fluoro-4-alkylthiophene, using a nickel catalyst. harvard.eduosti.gov The polymerization proceeds in a chain-growth manner, leading to polymers with controlled molecular weights and high regioregularity. harvard.eduosti.gov For example, the KCTP of 2,5-dibromo-3-fluoro-4-hexylthiophene (B3268585) has been reported to yield a relatively regioregular (93%) fluorinated poly(3-hexylthiophene). harvard.eduosti.gov However, the solubility of the resulting polymer can be an issue, sometimes necessitating the use of longer or branched alkyl side chains to improve processability. harvard.eduacs.org

| Monomer | Polymerization Method | Catalyst System | Resulting Polymer | Regioregularity |

| 2,5-dibromo-3-fluoro-4-hexylthiophene | Kumada Catalyst Transfer Polycondensation (KCTP) | Nickel-based catalyst | Poly(3-fluoro-4-hexylthiophene) | 93% |

Table 3: KCTP for Fluorinated Thiophene Monomers. harvard.eduosti.gov

Direct (Hetero)arylation (DHAP) Protocol for Fluorinated Thiophene Derivatives

Direct (Hetero)arylation Polymerization (DHAP) has emerged as a powerful and more sustainable alternative to traditional cross-coupling methods like Suzuki or Stille reactions for synthesizing π-conjugated polymers. researchgate.netmdpi.com This protocol enables the formation of C-C bonds by directly coupling an (hetero)aryl halide with an unactivated (hetero)aryl C-H bond, which reduces the number of synthetic steps and the generation of toxic byproducts. researchgate.netmdpi.com

In the context of fluorinated thiophene derivatives, DHAP is particularly effective. acs.org The incorporation of fluorine atoms onto the thiophene ring can significantly influence the reactivity and regioselectivity of the polymerization process. researchgate.netacs.org Fluorine's high electronegativity activates adjacent C-H bonds, making them more susceptible to cleavage and subsequent arylation. researchgate.net For instance, theoretical calculations have shown that a fluorine atom at the 4-position of a flanking thiophene ring in a diketopyrrolopyrrole (DPP) moiety strongly decreases the activation energy of the adjacent C-H bond, facilitating the DHAP reaction. researchgate.net

Research has demonstrated that the polymerization of fluorinated dithienobenzothiadiazole (DTBT) comonomers via DHAP is highly efficient. acs.org The reactivity is so enhanced that polymerization time can decrease dramatically, from 66 hours for a non-fluorinated equivalent to just 11 minutes for a tetra-fluorinated version. researchgate.netacs.org This enhanced reactivity also leads to the formation of high molecular weight polymers. acs.org The typical catalytic system for DHAP involves a palladium source, such as Pd₂(dba)₃, a phosphine (B1218219) ligand, a base like cesium carbonate (Cs₂CO₃), and pivalic acid as an additive. acs.org The choice of ligand and reaction conditions can be tuned to control the selectivity of the arylation, especially in thiophene derivatives where multiple C-H bonds are available for reaction. mdpi.com

Synthesis of Substituted this compound Building Blocks

Preparation of 2,5-Disubstituted-3-Fluorothiophenes

The synthesis of 2,5-disubstituted 3-fluorothiophenes is of significant interest due to their potential application as liquid crystal materials. ohiolink.edu Thiophene-based liquid crystals often exhibit superior properties, such as lower viscosity and faster switching times, compared to their phenyl-based counterparts. ohiolink.edu The introduction of a fluorine atom allows for the fine-tuning of the material's properties by increasing the lateral dipole moment while reducing intermolecular dispersion forces. ohiolink.edu

A notable synthetic strategy to access these compounds involves a directed ortho-metalation (DoM) followed by a nickel-catalyzed Suzuki-type cross-coupling. ohiolink.edu This approach addresses the challenge of synthesizing 1,2-disubstituted aromatic systems. The process begins with a 2-thienyl carbamate material. The carbamate group acts as a directed metalation group (DMG), coordinating to an alkyllithium base and facilitating selective deprotonation at the adjacent C-3 position. This lithiated intermediate can then be trapped with an electrophile. This project explored a sequential process where the thiophene is first fluorinated and then subjected to nickel-catalyzed coupling to yield the target 2,5-disubstituted this compound. ohiolink.edu

Synthesis of 3-Fluoro-4-hexylthiophene

The compound 3-fluoro-4-hexylthiophene serves as an important building block for tuning the electronic properties of conjugated polythiophenes. nih.gov Although it oxidizes at a higher potential than 3-hexylthiophene (B156222), attempts to electropolymerize the monomer directly have been unsuccessful. nih.govresearchgate.net However, it has been successfully incorporated as the median group in terthienyls, which can then be electropolymerized. nih.govresearchgate.net

A specific and effective synthetic route has been developed to prepare 3-fluoro-4-hexylthiophene. nih.govresearchgate.netmdpi.com This multi-step process is detailed below:

Perbromination: The synthesis starts with 3-hexylthiophene, which undergoes perbromination to substitute the available positions on the thiophene ring with bromine atoms. nih.govmdpi.com

Silyl Protection: Following perbromination, the 2- and 5-positions of the thiophene ring are protected using trimethylsilyl (TMS) groups. nih.govmdpi.com This step is crucial for directing the subsequent reaction to the desired position.

Halogen Exchange: The final key step is a bromine/fluorine exchange reaction. nih.govmdpi.com This halogen exchange specifically replaces a bromine atom at the 4-position with a fluorine atom, yielding the final product, 3-fluoro-4-hexylthiophene. nih.govresearchgate.netmdpi.com

This synthetic pathway demonstrates a controlled method for introducing a fluorine atom regioselectively onto a substituted thiophene ring.

Reactivity and Mechanistic Studies of 3 Fluorothiophene

Reactivity of the Fluorine Substituent

Displacement of the fluorine atom itself typically requires harsh conditions or specific reaction pathways. One such method is nucleophilic aromatic substitution (SNAr), where the fluorine atom can act as a leaving group, particularly when the ring is further activated by other electron-withdrawing groups. masterorganicchemistry.com For instance, in polyfluoroaromatic compounds, nucleophilic attack is facilitated by the electron-deficient nature of the ring, leading to the displacement of a fluoride (B91410) ion in a two-step addition-elimination process that proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk While less common for a monofluorinated system like 3-fluorothiophene without additional activating groups, this pathway demonstrates the potential for fluorine to be displaced under the right electronic circumstances. Another route to functionalize the 3-position is through a Schiemann reaction on a corresponding 3-aminothiophene precursor, which introduces the fluorine atom onto the ring. researchgate.netucc.ie

Electrophilic Aromatic Substitution Patterns

Thiophene (B33073) and its derivatives are generally more susceptible to electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate. cymitquimica.com The presence of a fluorine atom at the 3-position introduces a conflict of directing effects. Halogens are typically deactivating yet ortho, para-directing due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect.

In this compound, the sulfur atom strongly directs incoming electrophiles to the C2 and C5 positions (ortho to the sulfur). The fluorine atom, being at the 3-position, also directs to its ortho positions (C2 and C4) and its para position (C5). The combined effect results in a strong preference for substitution at the C2 and C5 positions.

Computational studies, such as the RegioSQM method, predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic carbon centers. rsc.org For substituted heterocycles, the stability of the intermediate carbocation (often called a σ-complex or arenium ion) is the determining factor. nih.govlibretexts.org Attack at the C2 or C5 position of this compound leads to a more stabilized arenium ion, where the positive charge can be delocalized effectively by the sulfur atom. Substitution at the C4 position is generally less favored. libretexts.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Effect of Sulfur (at C1) | Directing Effect of Fluorine (at C3) | Overall Preference |

| C2 | Strongly Activating (ortho) | Activating (ortho) | Highly Favored |

| C4 | Neutral | Activating (ortho) | Less Favored |

| C5 | Strongly Activating (para) | Activating (para) | Highly Favored |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on a thiophene ring typically requires the presence of strong electron-withdrawing groups to make the ring electron-deficient and a good leaving group. masterorganicchemistry.com The fluorine atom in this compound contributes to this by its inductive electron withdrawal, making the thiophene ring more susceptible to nucleophilic attack compared to unsubstituted thiophene. core.ac.uk

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged carbanionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. core.ac.ukmasterorganicchemistry.com The rate of this reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate. masterorganicchemistry.com In a notable synthetic application, 2-bromo-3-chlorothiophene (B1271852) undergoes nucleophilic aromatic substitution with a cyanide source to produce 2-cyano-3-chlorothiophene, a key step in one synthesis route for this compound. researchgate.net

While the fluorine atom itself can act as a leaving group in highly activated systems, it is more common for other halogens, like chlorine or bromine, to be displaced. masterorganicchemistry.com However, the activating effect of the fluorine substituent facilitates these substitutions. For example, efficient SNAr conditions have been developed for the para-selective substitution of polyfluoroarenes with various nucleophiles. mdpi.comresearchgate.netmdpi.com

Radical Reactions Involving this compound

Radical substitution reactions occur via a free-radical mechanism, typically involving initiation, propagation, and termination steps. wikipedia.orglibretexts.org In the initiation step, a free radical is generated, often through the use of heat or UV light. libretexts.orgmasterorganicchemistry.com This radical then reacts with the substrate in the propagation phase to create a new radical, continuing the chain reaction. masterorganicchemistry.comyoutube.com

While specific studies on radical reactions of this compound are not abundant, the general principles can be inferred from reactions with thiophene and other haloaromatics. For instance, the gas-phase reaction of trifluoromethyl radicals with unsubstituted thiophene results primarily in the formation of monosubstituted products. Radical reactions are often less selective than ionic reactions, but the electronic properties of the this compound ring would still influence the reaction's course. The fluorine atom's presence could affect the stability of the intermediate radical species and the regioselectivity of the substitution.

Polymerization Mechanisms

Fluorinated polythiophenes are of significant interest in materials science for their unique electronic properties and environmental stability. This compound and its derivatives serve as important monomers in the creation of these advanced materials through various polymerization techniques.

Electropolymerization of this compound and its Derivatives

Electropolymerization is a process where a monomer is oxidized at an electrode surface to form radical cations. researchgate.netcdnsciencepub.com These reactive species then couple to form dimers, oligomers, and ultimately, a polymer film that deposits onto the electrode. researchgate.netsciforum.netresearchgate.net

The electropolymerization of this compound has been described as a viable method to produce poly(this compound). researchgate.netosti.gov The mechanism involves the initial oxidation of the monomer to a radical cation. This is followed by the coupling of two radical cations and subsequent deprotonation to form a neutral dimer. The dimer can be further oxidized and continue to react with other monomer radical cations to propagate the polymer chain. The presence of the fluorine substituent affects the oxidation potential of the monomer and the electronic properties of the resulting polymer. cdnsciencepub.com

Polycondensation Techniques for Fluorinated Thiophene Monomers

Polycondensation reactions are a powerful tool for creating well-defined conjugated polymers. Two prominent methods used for fluorinated thiophene monomers are Kumada Catalyst Transfer Polycondensation (KCTP) and Direct Arylation Polycondensation (DArP).

Kumada Catalyst Transfer Polycondensation (KCTP) involves the polymerization of Grignard-functionalized monomers using a nickel catalyst. rsc.org This method allows for the synthesis of highly regioregular polymers. osti.gov For example, KCTP has been used to polymerize mono-fluorinated bi-, ter-, and quarterthiophenes, yielding polymers with evenly spaced fluorine atoms along the backbone. osti.govharvard.edu This precise placement allows for systematic studies of how the degree of fluorination impacts polymer structure and properties. harvard.edu

Direct Arylation Polycondensation (DArP) is an increasingly popular eco-friendly method that forms carbon-carbon bonds directly between a C-H bond of one monomer and a C-Halogen bond of another, catalyzed by a palladium complex. researchgate.netrsc.org This technique avoids the need to pre-functionalize monomers with organometallic groups. rsc.org DArP has been successfully used to synthesize a variety of fluorinated polythiophenes. researchgate.netacs.org For instance, copolymers of 3-hexylthiophene (B156222) and 3-hexyl-4-fluorothiophene have been prepared, allowing for precise control over the percentage of fluorinated units in the final polymer by adjusting the monomer feed ratio. osti.gov Studies have shown that β-fluorinated bithiophenes are highly reactive monomers for DArP, leading to high molecular weight polymers, although the structure of the comonomer can also impact the reaction's success. acs.orgnih.gov

Table 2: Comparison of Polymerization Techniques for Fluorinated Thiophenes

| Technique | Monomer Type | Catalyst | Key Advantage |

| Electropolymerization | Neutral Monomer (e.g., this compound) | None (Applied Potential) | Direct formation of polymer film on an electrode. |

| Kumada Catalyst Transfer Polycondensation (KCTP) | Organomagnesium halide (Grignard) | Nickel-based (e.g., Ni(dppp)Cl₂) | Produces highly regioregular polymers with controlled chain growth. rsc.orgharvard.edudntb.gov.ua |

| Direct Arylation Polycondensation (DArP) | C-H and C-Br functionalized monomers | Palladium-based (e.g., Pd₂(dba)₃) | Atom-economical, avoids toxic organotin reagents and pre-activation steps. rsc.orgosti.govnih.gov |

Influence of Fluorination on Polymerization Regioselectivity

The introduction of fluorine atoms onto the thiophene ring significantly influences the regioselectivity of polymerization, a critical factor in determining the properties of the resulting polythiophenes. The position of the fluorine atom can exert a strong directing effect during polymerization, leading to highly regioregular polymer structures. heeneygroup.com This enhanced regioselectivity is crucial as it promotes a more ordered packing of polymer chains in the solid state, which is beneficial for charge transport applications.

In the case of 3-alkyl-4-fluorothiophenes, the fluorine atom at the 4-position has a pronounced directing effect. heeneygroup.com For instance, the polymerization of 2,5-dibromo-3-alkyl-4-fluorothiophene monomers via treatment with an alkyl Grignard reagent has been shown to produce a single regioisomer. heeneygroup.comresearchgate.net This high regioselectivity is attributed to the electronic influence of the fluorine atom. heeneygroup.com The resulting poly(3-alkyl-4-fluoro)thiophenes exhibit enhanced properties compared to their non-fluorinated analogs. heeneygroup.comresearchgate.net

Fluorination of the thiophene backbone leads to a more co-planar polymer structure, which is supported by Density Functional Theory (DFT) calculations and Raman spectroscopy. heeneygroup.comacs.org This increased planarity, along with the high regioselectivity, contributes to an enhanced tendency for the polymers to aggregate in solution. heeneygroup.comresearchgate.net Furthermore, backbone fluorination increases the polymer's ionization potential without significantly altering the optical band gap. heeneygroup.comresearchgate.net These modifications in the polymer's physical and electronic properties, stemming from fluorination-controlled regioselectivity, have been shown to increase average charge carrier mobilities in field-effect transistors by up to a factor of five. heeneygroup.comresearchgate.net

The influence of fluorination extends to direct (hetero)arylation polymerization (DHAP), where it not only affects regioselectivity but also dramatically increases the reactivity of the monomers. researchgate.net For some fluorinated monomers, polymerization times have been observed to decrease from many hours to just a few minutes. researchgate.net This increased reactivity, coupled with the ability to control side reactions, makes fluorination a valuable strategy in synthesizing well-defined, high-performance conjugated polymers. researchgate.net

Table 1: Comparison of Properties for Fluorinated and Non-Fluorinated Poly(3-alkylthiophene)s

| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3-hexyl-4-fluoro)thiophene (F-P3HT) | Poly(3-octylthiophene) (P3OT) | Poly(3-octyl-4-fluoro)thiophene (F-P3OT) | Reference |

|---|---|---|---|---|---|

| Melting Temperature (°C) | 216 | 255 | 165 | 234 | acs.org |

| Crystallization Enthalpy (J/g) | ~19 | ~32 | - | Increased vs. P3OT | acs.org |

| Ionization Potential | Lower | Higher | Lower | Higher | heeneygroup.comacs.org |

| Backbone Planarity | Less Planar | More Planar | Less Planar | More Planar | heeneygroup.comacs.org |

| Solubility | Higher | Reduced | Higher | Reduced | acs.org |

Cationic Chain-Growth Polymerization of 2-Fluoro-3-alkoxythiophenes

A highly effective, transition-metal-free method for synthesizing regioregular poly(3-alkoxythiophene)s involves the cationic chain-growth polymerization of 2-fluoro-3-alkoxythiophene monomers. acs.orgfigshare.com This approach represents a significant advancement, as it allows for the creation of high molecular weight and highly conjugated polymers with properties superior to those made from 2-bromo or 2-chloro thiophene analogs. acs.orgacs.org

The process is initiated by a Brønsted acid, such as trifluoromethanesulfonic acid (TFMSA), in a solvent like 1,1,2,2-tetrachloroethane. acs.orgamazonaws.com The polymerization of 2-fluoro-3-alkoxythiophenes proceeds rapidly upon the addition of the acid catalyst. acs.org The reaction is believed to proceed via a living polymerization mechanism, which is supported by experiments showing successful chain extension through postpolymerization. figshare.com This living character allows for good control over the polymer's molecular weight and architecture.

This polymerization method yields highly regioselective polymers. acs.org Analysis of the resulting polymers using techniques like matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) reveals that the polymer chains predominantly contain a single fluorine end-group. figshare.comacs.org This fluorine end-cap can be subsequently and easily converted to other functional groups by reacting it with suitable nucleophiles, offering a pathway to mono-end-capped polymer chains. figshare.com

The synthesis of the 2-fluoro-3-alkoxythiophene monomers themselves is achieved through an effective fluorination method using commercially available reagents like Selectfluor™ under mild conditions, resulting in high-purity monomers. acs.orgfigshare.com The subsequent cationic polymerization provides a powerful and straightforward route to well-defined, highly regioregular poly(3-alkoxythiophene)s. acs.org

Table 2: Cationic Polymerization of 2-Fluoro-3-alkoxythiophene Monomers

| Monomer | Polymer | Yield (%) | Mw (g/mol) | PDI | Reference |

|---|---|---|---|---|---|

| 2-fluoro-3-hexyloxythiophene | F-P3HOT | - | 8,300 | 1.49 | amazonaws.com |

| 2-fluoro-3-octyloxythiophene | F-P3OOT | 87 | 14,270 | 1.76 | amazonaws.com |

Compound Index

Computational Chemistry and Theoretical Studies on 3 Fluorothiophene

Analysis of Electronic Properties

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (EHOMO) is a key parameter that relates to the molecule's ability to donate electrons; a higher EHOMO value indicates a greater tendency for electron donation. sapub.org Conversely, the energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons, with a lower ELUMO value suggesting a greater electron-accepting capability. wuxiapptec.com

DFT calculations have been performed to determine these energies for 3-Fluorothiophene. researchgate.netelectrochemsci.org The specific values obtained from these theoretical studies provide a quantitative measure of its electronic character.

The energy gap (ΔEgap) is defined as the energy difference between the LUMO and the HOMO (ΔEgap = ELUMO - EHOMO). electrochemsci.org This gap is a critical descriptor of molecular stability and reactivity. wuxiapptec.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap is associated with higher reactivity and suggests that the molecule can be more easily polarized. mdpi.comrsc.org

For this compound, the energy gap has been calculated using DFT, providing a theoretical value that helps to characterize its electronic behavior and stability. researchgate.netelectrochemsci.org

Table 1: Calculated Electronic Properties of this compound

This table presents the results from a quantum chemical study of this compound using Density Functional Theory.

| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔEgap) (eV) | Source |

| DFT (B3LYP) | 6-311G++(d,p) | -8.02 | -1.63 | 6.39 | electrochemsci.org |

Dipole Moment (μ)

The dipole moment is a measure of the polarity of a molecule, arising from an uneven distribution of charge. libretexts.org The introduction of a highly electronegative fluorine atom onto the thiophene (B33073) ring significantly influences the charge distribution in this compound. This results in a notable molecular dipole moment. ohiolink.edu The fluorine atom acts as an electron-withdrawing group, polarizing the electron density of the thiophene ring towards itself. stackexchange.com This increased lateral dipole moment is a key property, particularly when considering derivatives of this compound for applications in materials like liquid crystals. ohiolink.edu Theoretical calculations using B3LYP methods have been employed to determine the size and direction of the dipole moment vector for fluorinated thiophenes. researchgate.net

Ionization Potential

Ionization potential (IP) is the energy required to remove an electron from a molecule, providing a measure of its electron-donating ability. For thiophene-based materials, the IP is a critical parameter influencing their performance in organic electronics. Theoretical and experimental studies on polymers derived from fluorinated thiophenes have shown that backbone fluorination leads to an increase in the polymer's ionization potential. acs.orgresearchgate.netnih.govheeneygroup.com This effect is attributed to the strong electron-withdrawing nature of fluorine, which stabilizes the highest occupied molecular orbital (HOMO), making it more difficult to remove an electron. kyoto-u.ac.jp Computational studies on fluorothiophene monomers have been used to calculate their IP, indicating that this compound is a promising candidate for creating conducting polymers with modified electronic characteristics. researchgate.net

Electronic Spatial Extent (ESE)

The Electronic Spatial Extent (ESE) is a computational descriptor that quantifies the size of a molecule's electron cloud. researchgate.net It is calculated as the expectation value of the electron density distribution and provides a single value to describe the volume occupied by the electrons in a molecule. researchgate.netd-nb.info This parameter is valuable in computational chemistry databases and QSAR studies for correlating a molecule's size with its physical and biological properties. researchgate.netreadthedocs.io For this compound, the ESE would be determined through quantum chemical calculations, providing a quantitative measure of its molecular size.

Electronegativity and Hardness

In the framework of conceptual DFT, absolute electronegativity (χ) and absolute hardness (η) are fundamental properties that describe a molecule's reactivity. scispace.com Absolute electronegativity is defined as the negative of the electronic chemical potential, while hardness is a measure of the molecule's resistance to a change in its electron distribution. scispace.comias.ac.in

Absolute Electronegativity (χ): Calculated as χ = (I + A)/2, where 'I' is the ionization potential and 'A' is the electron affinity. scispace.com

Absolute Hardness (η): Calculated as η = (I - A)/2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. scispace.comias.ac.in

The presence of the highly electronegative fluorine atom makes this compound a relatively "hard" molecule. numberanalytics.comwikipedia.org This is consistent with its large HOMO-LUMO gap and increased ionization potential, as predicted by theoretical calculations. researchgate.net These properties suggest a higher resistance to deformation or polarization of its electron cloud compared to softer molecules. numberanalytics.com

| Property | Description | Relevance |

|---|---|---|

| Dipole Moment (μ) | A measure of molecular polarity. | Influences intermolecular forces and solubility. ohiolink.edu |

| Ionization Potential (IP) | Energy to remove an electron. | Determines electron-donating ability and affects polymer oxidation potential. acs.org |

| Electronic Spatial Extent (ESE) | A measure of the electron cloud size. | Used as a descriptor for molecular size in computational models. researchgate.net |

| Electronegativity (χ) | A measure of the ability to attract electrons. | Drives electron transfer in chemical reactions. scispace.com |

| Hardness (η) | Resistance to change in electron distribution. | Indicates stability and relates to the HOMO-LUMO gap. ias.ac.in |

Conformational Analysis

Impact of Fluorine on Coplanarity in Polythiophenes

The substitution of a fluorine atom at the 3-position of the thiophene ring has a significant impact on the conformational preferences of the resulting polymer, poly(this compound). Multiple studies have demonstrated through DFT calculations and experimental evidence that backbone fluorination enhances the coplanarity of the polymer chain. acs.orgnih.govosti.gov

This planarization effect is largely attributed to favorable, non-covalent intramolecular interactions between the fluorine atom on one thiophene unit and the sulfur atom of the adjacent ring (S···F). kyoto-u.ac.jpresearchgate.net These interactions stabilize a more planar conformation of the polymer backbone. harvard.edu An increased coplanarity promotes more effective π-π stacking and intermolecular interactions, which can lead to an enhanced tendency for the polymer to aggregate in solution and can improve charge carrier mobilities in solid-state devices like field-effect transistors. acs.orgnih.govharvard.edu However, this same tendency can sometimes lead to reduced solubility, which must be considered during synthesis and processing. harvard.edu

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity or physical properties. wikipedia.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate numerical descriptors of a molecule's structure to its activity. wikipedia.org

For derivatives of this compound, QSAR models can be invaluable for predicting their properties and guiding the design of new materials for specific applications, such as organic electronics or liquid crystals. ohiolink.eduwikipedia.orgunistra.fr The computational properties discussed previously serve as the foundational descriptors for these models:

Electronic Descriptors: Properties like dipole moment, ionization potential, electronegativity, hardness, and HOMO-LUMO energies are used to model how a molecule will behave in an electronic or chemical environment. nih.govresearchcommons.org

Steric/Topological Descriptors: Parameters such as Electronic Spatial Extent (ESE) help to quantify the size and shape of the molecule. researchgate.net

A typical QSAR model for a series of this compound derivatives would take the form of an equation where the activity (e.g., charge mobility, liquid crystal transition temperature, or biological inhibition) is a function of these calculated descriptors. wikipedia.org SAR analyses on related thiophene derivatives often involve creating libraries of compounds where substituents are varied at different positions on the ring to determine which chemical groups are responsible for the desired effect. frontiersin.orgresearchgate.net By systematically modifying the structure and measuring the resulting activity, researchers can build robust models that predict the properties of untested compounds, accelerating the discovery of new functional materials. nih.govnih.gov

Prediction of Chemical Properties and Biological Activities

Computational methods allow for the prediction of a molecule's characteristics and potential applications before extensive laboratory synthesis and testing are undertaken. openaccessjournals.comnih.govjstar-research.com This in-silico approach is crucial for efficiently screening compounds and guiding further research.

Prediction of Chemical Properties

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and properties of molecules. openaccessjournals.comaip.orgaip.org DFT calculations at the B3LYP/6-311++G** level of theory have been used to study various fluorothiophenes, including this compound. aip.orgaip.org These studies calculate key quantum chemical parameters that help predict the molecule's reactivity and stability. aip.org For instance, analysis of DFT data suggested that the double bonds in this compound are more delocalized compared to other isomers. aip.org

Key chemical descriptors calculated for this compound include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. Furthermore, DFT calculations on oligomers of poly(this compound) predict that fluorination leads to a more planar polymer backbone. acs.org

Below are tables summarizing some of the computationally predicted properties of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃FS |

| Molecular Weight | 102.13 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 28.2 Ų |

This data is computationally generated by PubChem.

Table 2: Quantum Chemical Parameters for this compound (3FT) and a Related Compound

| Compound | EHOMO (au) | ELUMO (au) | Energy Gap (ΔE) (au) | Total Energy (TE) (au) |

|---|---|---|---|---|

| This compound (3FT) | -0.245 | -0.021 | 0.224 | -652.3 |

| 3-Thiophene Malonic Acid (3TMA) | -0.229 | -0.076 | 0.153 | -969.0 |

Data derived from a study on corrosion inhibitors using DFT at the 6-311G++(d,p) basis set.

Prediction of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches that correlate the chemical structure of a compound with its biological activity. nih.govwikipedia.org These models are essential in drug discovery and materials science for predicting the efficacy or specific properties of new compounds. wikipedia.orgbio-hpc.eu

A QSAR study was conducted to predict the corrosion inhibition efficiency of this compound on mild steel in an acidic environment. The model predicted a relatively low inhibition efficiency of 40.6% and 42.1%. aip.org This performance was attributed to the fluorine substituent, which has a high electron-withdrawing ability. aip.org

While specific, broad-spectrum biological activity screenings for this compound are not extensively documented in the cited literature, the methodologies for such predictions are well-established for thiophene derivatives. nih.gov These methods include:

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target, such as an enzyme or protein receptor. For other thiophene derivatives, docking studies have been used to predict binding to targets like dihydrofolate reductase, which is crucial for understanding antimicrobial potential.

ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps to assess a molecule's drug-likeness and potential for development as a pharmaceutical agent. arabjchem.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. researchgate.net For various thiophene-based compounds, 3D-QSAR and pharmacophore models have been developed to understand their inhibitory activity against targets like human monoamine oxidase-B (hMAO-B). researchgate.net

These computational approaches are vital for hypothesizing the biological potential of this compound and guiding future experimental validation. nih.gov

Advanced Materials Applications of 3 Fluorothiophene Derivatives

Optoelectronic Materials

The incorporation of fluorine into thiophene-based materials has become a pivotal strategy in the advancement of organic optoelectronics. Derivatives of 3-fluorothiophene, in particular, are at the forefront of research for creating high-performance materials for a range of devices. The strong electronegativity and small van der Waals radius of the fluorine atom allow for precise tuning of the electronic and morphological properties of conjugated systems without introducing significant steric hindrance. acs.org This fine-tuning is crucial for optimizing the performance of devices such as organic photovoltaic cells and field-effect transistors. pnas.orgnih.gov The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for improving device stability and, in the case of solar cells, can lead to a higher open-circuit voltage. acs.orgpnas.orgharvard.edu Furthermore, non-covalent interactions involving fluorine can induce a more planar polymer backbone, enhancing intermolecular interactions and charge transport. pnas.orgharvard.edu

Conjugated Polymers (e.g., Poly(3-hexylthiophene) derivatives)

Poly(3-hexylthiophene) (P3HT) is one of the most extensively studied conjugated polymers for organic electronics. acs.org The strategic fluorination of the P3HT backbone and related poly(alkylthiophene) derivatives has emerged as a powerful method to enhance their semiconducting properties. By replacing a hydrogen atom with a fluorine atom at the 4-position of the thiophene (B33073) ring, researchers can systematically modify the polymer's electronic structure and solid-state organization. acs.orgumass.edu This modification has profound effects on charge carrier mobility, energy levels, and the polymer's aggregation and crystalline behavior, which are all critical determinants of device performance. acs.orgumass.eduharvard.edu

The introduction of fluorine into the backbone of poly(3-alkyl)thiophenes has been demonstrated to significantly enhance charge carrier mobility. acs.orgnih.gov This improvement is largely attributed to the increased planarity of the polymer backbone, which is induced by intramolecular, non-covalent interactions between the fluorine and sulfur atoms of adjacent thiophene units. harvard.eduosti.govresearchgate.net A more planar conformation facilitates stronger intermolecular π-π stacking, creating more efficient pathways for charge transport between polymer chains. rsc.org

Studies have shown that fluorinated poly(3-alkyl-4-fluoro)thiophenes can exhibit average charge carrier mobilities in organic field-effect transistors (OFETs) that are up to five times higher than their non-fluorinated counterparts. acs.orgresearchgate.net For example, a fluorinated poly(3-octylthiophene) derivative (F-P3OT) achieved an average field-effect hole mobility as high as 0.7 cm²·V⁻¹·s⁻¹. nih.gov In a systematic study varying the percentage of fluorinated units in P3HT, hole mobilities were seen to increase, which was ascribed to the enhanced backbone coplanarity. acs.orgumass.edu Another report detailed a series of P3HT derivatives with precisely controlled degrees of fluorination, where hole mobilities were found to be highly dependent on the fluorination ratio. harvard.eduharvard.edu For instance, PEI3T-FOTVT, a polymer with a specific regiospecific fluorine arrangement, showed a 2.5-fold increase in hole mobility compared to its isomer (from 1.4 × 10⁻⁴ to 3.6 × 10⁻⁴ cm² V⁻¹ s⁻¹), directly linking the enhanced mobility to the polymer's structural properties induced by fluorination. acs.org

| Polymer | Degree of Fluorination (%) | Hole Mobility (μ) (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| P3HT-25F | 25% | 1.2 × 10⁻² | harvard.eduharvard.edu |

| P3HT-33F | 33% | 2.7 × 10⁻² | harvard.eduharvard.edu |

| P3HT-50F | 50% | 4.5 × 10⁻³ | harvard.eduharvard.edu |

| PEI3T-FITVT | - | 1.4 × 10⁻⁴ | acs.org |

| PEI3T-FOTVT | - | 3.6 × 10⁻⁴ | acs.org |

Fluorination is a well-established strategy for tuning the frontier molecular orbital (FMO) energy levels of conjugated polymers. acs.orgmdpi.com The strong electron-withdrawing nature of fluorine effectively lowers both the HOMO and LUMO energy levels. umass.edumdpi.com A lower HOMO energy level translates to a higher ionization potential (IP), which can enhance the polymer's environmental stability and increase the open-circuit voltage (Voc) in organic solar cells. acs.orgumass.edursc.org

A key advantage of this approach is that the energy levels can often be modified without significantly altering the polymer's optical band gap. acs.orgharvard.edursc.org For example, a comparative study of poly(3-alkyl-4-fluoro)thiophenes and their non-fluorinated analogues demonstrated a clear increase in the polymer ionization potential with no considerable change in the optical band gap. acs.org In a series of copolymers where the percentage of fluorinated 3-hexylthiophene (B156222) units was systematically varied from 0% to 100%, the HOMO level of the fully fluorinated polymer was lowered by 0.4 eV compared to the non-fluorinated version. umass.edu Similarly, a study on P3HT derivatives with 25%, 33%, and 50% fluorination showed a progressive decrease in the HOMO level (−5.24 eV, −5.26 eV, and −5.34 eV, respectively) while the optical band gap remained nearly constant around 1.97-1.98 eV. harvard.edu This targeted modification allows for the independent optimization of energy levels and light absorption characteristics.

| Polymer | HOMO Level (eV) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| P3HT-25F | -5.24 | 1.97 | harvard.edu |

| P3HT-33F | -5.26 | 1.98 | harvard.edu |

| P3HT-50F | -5.34 | 1.98 | harvard.edu |

| PEI3T-FITVT | -5.41 | - | acs.org |

| PEI3T-FOTVT | -5.44 | - | acs.org |

| P1 (non-fluorinated) | -4.96 | 1.73 | acs.orgresearchgate.net |

| P4 (fluorinated) | -5.20 | 1.65 | acs.orgresearchgate.net |

The introduction of fluorine onto the polythiophene backbone has a pronounced effect on the polymer's supramolecular organization. Fluorination is known to enhance the tendency of polymer chains to aggregate, both in solution and in the solid state. acs.orgrsc.org This is often attributed to the promotion of a more co-planar backbone structure, driven by non-covalent F···S or F···H intramolecular interactions. pnas.orgharvard.eduacs.org A more planar backbone can lead to stronger intermolecular π-π interactions, which are the driving force for aggregation and crystallization. researchgate.net

Impact on Optical Band Gap and Ionization Potential

Organic Photovoltaic Cells (OPVs)

Derivatives of this compound are integral to the development of high-efficiency polymer donors for organic photovoltaic (OPV) cells. nih.govnih.govmdpi.com The primary role of fluorination in this context is to modulate the electronic energy levels of the donor polymer to optimize the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), which collectively determine the power conversion efficiency (PCE). nih.govmdpi.com

By lowering the HOMO energy level of the donor polymer, fluorination leads to a larger energy difference between the donor's HOMO and the acceptor's LUMO, resulting in a higher Voc. umass.edurhhz.net Furthermore, the influence of fluorine on polymer aggregation and crystallinity can lead to a more favorable active layer morphology, which consists of an interpenetrating network of donor and acceptor materials. rhhz.netmdpi.com An optimized morphology facilitates efficient exciton (B1674681) dissociation at the donor-acceptor interface and enhances charge transport to the respective electrodes, boosting both Jsc and FF. nih.govrhhz.net

Numerous studies have demonstrated the success of this strategy. A fluorinated donor-acceptor polymer blended with a fullerene acceptor (PC₇₁BM) showed a significant enhancement in OPV performance over its non-fluorinated counterpart. rsc.org In non-fullerene acceptor (NFA) systems, a fluorinated polythiophene derivative named P302 achieved a PCE of 9.65%, which was a marked improvement over the non-fluorinated version, an effect attributed to both deeper energy levels and improved phase separation. rhhz.net More advanced molecular designs, such as the regiospecific fluorination in the polymer PEI3T-FOTVT, have led to devices with a PCE of 14.4% when blended with the NFA L8-BO. acs.org These results underscore the critical role of this compound derivatives in pushing the efficiency of organic solar cells. nih.govacs.org

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

|---|---|---|---|---|---|---|

| P302 | Y5 | - | - | - | 9.65 | rhhz.net |

| PEI3T-FOTVT | L8-BO | - | - | - | 14.4 | acs.org |

| PEI3T-FITVT | L8-BO | - | - | - | 12.9 | acs.org |

| PFTCBT | - | - | 11.84 | - | 5.93 | researchgate.net |

| pBDT-BTTA-3 | BTP-eC9 | - | - | - | 13.5 | acs.org |

| PBQx-TF | eC9-2Cl | 0.87 | - | 79 | 17.7 | acs.org |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a cornerstone technology for flexible and printed electronics, and this compound derivatives are key materials for the active semiconductor layer. umass.edufrontiersin.org The performance of an OFET is primarily characterized by its charge carrier mobility, on/off current ratio, and threshold voltage. frontiersin.org The incorporation of fluorine into polythiophene-based semiconductors has proven to be an effective method for enhancing these parameters, particularly the hole mobility in p-type devices. harvard.eduacs.org

As discussed previously, fluorination promotes backbone planarity, which in turn facilitates efficient intermolecular charge hopping and leads to higher mobilities. acs.orgrsc.orgresearchgate.net Researchers have reported hole mobilities in OFETs based on fluorinated poly(3-alkyl)thiophenes that are significantly higher than those of the benchmark material P3HT. acs.orgosti.govmdpi.com For example, mobilities as high as 0.7 cm² V⁻¹ s⁻¹ have been recorded for certain fluorinated derivatives. nih.gov A systematic study of P3HT with varying levels of fluorination found that a 33% fluorinated polymer (P3HT-33F) delivered a high average hole mobility of 2.7 × 10⁻² cm² V⁻¹ s⁻¹. harvard.eduharvard.edu

Beyond mobility, fluorination can also improve the operational stability of OFETs. nih.govresearchgate.net The use of fluorinated polymers, either as the semiconductor itself or as a component of the dielectric interface, can passivate charge traps and create a more hydrophobic environment, protecting the device from degradation by ambient moisture. nih.govresearchgate.net These combined benefits make this compound-based polymers highly attractive candidates for advancing the performance and reliability of OFETs for practical applications. aip.org

Electrochromic Materials

The integration of this compound into conjugated polymers has led to the development of high-performance electrochromic materials. These materials can reversibly change their optical properties, such as color and transparency, in response to an applied electrical potential.

Recent research has focused on poly(this compound) (PFT) as a robust material for electrochromic applications. Through a fluorination strategy and one-step electrosynthesis, free-standing PFT films have been developed that exhibit notable electrochromic performance. researchgate.net These films demonstrate a significant optical contrast of 42% at a wavelength of 560 nm, with reversible color changes between purple and blue. researchgate.net The introduction of fluorine creates a tough intermolecular network cross-linked by hydrogen bonds, which contributes to the material's stability and performance. researchgate.netacs.org This stability is exceptional, with one study reporting less than a 2% reduction in performance after 20,000 cycles. researchgate.net

Furthermore, the fluorination of the polythiophene backbone leads to the facile electrodeposition of free-standing polymer films with a compact morphology, which enhances both mechanical strength and electrical conductivity. acs.org These enhanced properties have enabled the fabrication of flexible electrochromic supercapacitor devices (FESDs) that can visually monitor their energy storage state in real-time and maintain stability even when subjected to mechanical bending. researchgate.net Such devices show promise in applications ranging from deformable displays and color-changing electronic tattoos to infrared camouflage. acs.org

| Parameter | Reported Value | Conditions/Notes | Source |

|---|---|---|---|

| Optical Contrast (ΔT) | 42% | at 560 nm | researchgate.net |

| Color Change | Purple to Blue | Reversible | researchgate.net |

| Cyclic Stability | <2% reduction | After 20,000 cycles | researchgate.net |

| Driving Voltage | 0.85 V | For a flexible electrochromic device | acs.org |

| Mechanical Stability | <5% decay in optical contrast | After 5,000 bending cycles | acs.org |

Liquid Crystal Materials

2,5-Disubstituted this compound derivatives are compounds of particular interest in the field of liquid crystal (LC) materials. ohiolink.edu The incorporation of the fluorinated thiophene ring into the core structure of mesogenic (liquid-crystal-forming) molecules can lead to significant improvements in physical properties compared to traditional phenyl-based systems. ohiolink.eduresearchgate.net

Fine-tuning of Physical Properties with Fluorine Incorporation

The incorporation of fluorine into thiophene-based liquid crystals is a key strategy for precisely tuning the material's physical properties. ohiolink.edu The high electronegativity of the fluorine atom introduces a strong dipole moment, while its low polarizability serves to reduce intermolecular dispersion forces. ohiolink.edu This combination allows for the modification of key liquid crystal characteristics. For instance, research has shown that 3- and 4-fluorothiophene-containing liquid crystals can exhibit lower melting points than their non-fluorinated counterparts. researchgate.net The small molecular bend inherent to thiophene-based systems also helps to reduce molecular packing, which contributes to this drop in melting point. ohiolink.edu

Influence on Dielectric Anisotropy and Optical Anisotropy

The introduction of a this compound unit into a liquid crystal's molecular core has a profound effect on its dielectric and optical anisotropy, which are critical parameters for display applications.

Dielectric Anisotropy (Δε): The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. For use in modern Vertical Alignment (VA) LCD technology, materials with a negative dielectric anisotropy are required. beilstein-journals.org The electron-rich sulfur atom and the geometric structure of the 2,5-disubstituted thiophene ring create a dipole moment that is perpendicular to the long molecular axis, which promotes a negative dielectric anisotropy. researchgate.netacs.org The addition of a highly electronegative fluorine atom further enhances the lateral dipole moment, reinforcing this effect. ohiolink.edu This allows for the creation of materials with the necessary negative Δε without resorting to bulky lateral substituents that can increase viscosity. researchgate.net

| Property | Effect of Thiophene Incorporation | Effect of Fluorine Substitution | Source |

|---|---|---|---|

| Melting Point | Reduces melting point | Can further lower melting point | ohiolink.eduresearchgate.net |

| Dielectric Anisotropy (Δε) | Promotes negative Δε | Enhances negative Δε | researchgate.netacs.org |

| Optical Anisotropy (Δn) | Increases Δn | Contributes to high Δn values | researchgate.netresearchgate.net |

| Viscosity | Reduces viscosity | Contributes to low viscosity | ohiolink.eduresearchgate.net |

| Switching Times | Promotes faster switching | Contributes to fast switching times | ohiolink.eduresearchgate.net |

Impact on Viscosity and Switching Times